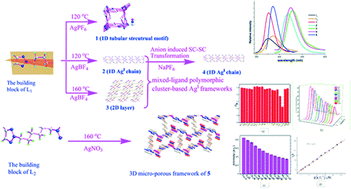Hydrothermal synthesis and characterization of a series of luminescent Ag(i) coordination polymers with two new multidentate bis-(1,2,3-triazole) ligands: structural diversity, polymorphism and photoluminescent sensing†
CrystEngComm Pub Date: 2016-07-29 DOI: 10.1039/C6CE01275B
Abstract
In this work, two new multidentate bis-(1,2,3-triazole) ligands 1-(4-(2H-1,2,3-triazol-2-yl)butyl)-1H-1,2,3-triazole (L1) and 1,6-bis(2H-1,2,3-triazol-2-yl)hexane (L2) have been designed and synthesized. Under hydrothermal conditions, a series of luminescent Ag(I) coordination polymers, namely, {[Ag(L1)2]·(PF6)}n (1), {[Ag2(L1)2(bbtr)]·(BF4)2}n (2), {[Ag2(L1)2(bbtr)]·(BF4)2}n (3), {[Ag2(L1)2(bbtr)]·(PF6)2}n (4) and [Ag2(L2)(NO3)2]n (5) (bbtr = 1,4-di(1,2,3-triazol-1-yl)butane) can be isolated. For 1, bidentate L1 ligands bridge neighboring Ag(I) ions, forming a 1D tubular framework. Further, when L1 and bbtr are used to react with AgBF4, two scarcely reported mixed-ligand polymorphic cluster-based AgI frameworks, 2 (1D) and 3 (2D), can be isolated under different reaction temperatures. Further, free BF4− anions within the crystalline framework of 2 can be exchanged with PF6− anions to generate the anion exchanged crystalline product {[Ag2(L1)2(bbtr)]·(PF6)2}n (4) in a single-crystal-to-single-crystal (SC–SC) manner. For 5, tetradentate L2 ligands bridge neighboring AgI centers, leading to a 3D coordination polymer. The solid state luminescence properties of 1–5 have been investigated, indicating strong fluorescent emissions. Additionally, luminescence measurements illustrate that complex 5 exhibits highly selective and sensitive luminescence sensing of Cr2O72− ions in aqueous solutions with high quenching efficiency (Ksv = 1.53 × 104 L mol−1) and low detection limit (0.23 μM (S/N = 3)), which make it a promising candidate for sensing Cr2O72− anion pollutants in the actual measurement process. 5 is the first coordination polymer based on a bis-(1,2,3-triazole) derivative as luminescent probes of Cr2O72− ions in aqueous solutions.


Recommended Literature
- [1] Fast determination of aqueous fullerene C60 aggregates by vortex-assisted liquid–liquid microextraction and liquid chromatography-mass spectrometry
- [2] Cycloheptatriene and tropylium metal complexes. Part VI. Tropone and alkoxycycloheptatriene complexes of tricarbonylchromium
- [3] Assembly of an iron-based complex into a metal–organic framework: a space confinement strategy for isolation of mono-iron complexes to protect from dimerization†
- [4] X-Ray crystal structure of (tetraphenylimidodiphosphinato)silver(I): an unexpected tetranuclear complex with two modes of coordination of silver
- [5] Bioreduction of α-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™†
- [6] Optical limiting in the visible range: molecular engineering around N4,N4′-bis(4-methoxyphenyl)-N4,N4′-diphenyl-4,4′-diaminobiphenyl
- [7] Synthesis of micro–mesoporous CPO-27-Mg@KIT-6 composites and their test in CO2 adsorption†
- [8] Tuning the properties of the metal–organic framework UiO-67-bpy via post-synthetic N-quaternization of pyridine sites†
- [9] Theoretical characterization of the conformational features of unnatural oligonucleotides containing a six nucleotide genetic alphabet†
- [10] Metal coordination and metal activation abilities of commonly unreactive chloromethanes toward metal–organic frameworks

Journal Name:CrystEngComm
Research Products
-
CAS no.: 129541-40-8
-
CAS no.: 1733-55-7
-
CAS no.: 1115-82-8









